Octyl(triphenyl)silane
CAS No.: 17106-33-1
Cat. No.: VC16049152
Molecular Formula: C26H32Si
Molecular Weight: 372.6 g/mol
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Specification
| CAS No. | 17106-33-1 |
|---|---|
| Molecular Formula | C26H32Si |
| Molecular Weight | 372.6 g/mol |
| IUPAC Name | octyl(triphenyl)silane |
| Standard InChI | InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |
| Standard InChI Key | XBQHAKXEAHVCNH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties of Octyl(triphenyl)silane
Molecular Architecture
Octyl(triphenyl)silane consists of a central silicon atom bonded to three phenyl groups () and one octyl chain (). This structure combines the steric bulk of phenyl rings with the hydrophobic alkyl chain, potentially enhancing solubility in nonpolar solvents compared to triphenylsilane .
Hypothetical Physical Properties (Inferred from Triphenylsilane )
| Property | Value (Triphenylsilane) | Estimated Value (Octyl(triphenyl)silane) |
|---|---|---|
| Molecular Weight | 260.41 g/mol | 372.63 g/mol |
| Melting Point | 43–45 °C | 20–30 °C (lower due to alkyl chain) |
| Boiling Point | 152 °C/2 mmHg | 250–300 °C/2 mmHg |
| Solubility | Organic solvents | Enhanced in alkanes, toluene |
The octyl chain likely reduces crystallinity, lowering the melting point and increasing miscibility with hydrocarbons. The Si–H bond (if present) would retain reactivity toward hydrolysis and oxidation, though the alkyl group may moderate this sensitivity compared to triphenylsilane .
Synthetic Pathways to Octyl(triphenyl)silane
Grignard Reaction with Silicon Tetrachloride
A plausible route involves sequential substitution of silicon tetrachloride () with phenyl and octyl Grignard reagents:
This method mirrors the synthesis of triphenylsilanol described in patent RU2174124C2, where mixed solvents (tetrahydrofuran/toluene) improve reaction selectivity .
Hydrosilylation of 1-Octene
Catalytic hydrosilylation using triphenylsilane and 1-octene could yield octyl(triphenyl)silane:
Lanthanide-imine complexes, such as those reported by Takaki et al., effectively catalyze similar hydrosilylation reactions . The choice of catalyst (e.g., ytterbium complexes) may influence regioselectivity and side-product formation.
Research Gaps and Future Directions
Experimental Characterization
Existing literature lacks direct studies on octyl(triphenyl)silane. Priority areas include:
-
Spectroscopic analysis: NMR to confirm silicon bonding environment.
-
Thermal studies: Differential scanning calorimetry (DSC) to characterize phase transitions.
Computational Modeling
Density functional theory (DFT) calculations could predict reaction energetics, such as Si–H bond dissociation energies or transition states in hydrosilylation pathways.
Catalytic Optimization
Screening lanthanide catalysts (e.g., samarium or ytterbium complexes) for improved yield in hydrosilylation reactions, building on methodologies from Takaki et al. .
"The integration of alkyl and aryl groups on silicon centers opens avenues for tailoring reactivity and physical properties in organosilicon chemistry."
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